molecular formula C14H10Cl2N4O5 B12484287 N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide

N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide

Cat. No.: B12484287
M. Wt: 385.2 g/mol
InChI Key: HQRWBGJAKNWFPY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide is a chemical compound characterized by its unique structure, which includes dichlorophenyl and dinitrobenzamide groups

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide typically involves multiple steps. One common synthetic route includes the nitration of a precursor compound followed by amination and subsequent reactions to introduce the dichlorophenyl and methylamino groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with interest in its possible use in drug development.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide can be compared with similar compounds such as:

    Methanesulfonamide, N-(3,4-dichlorophenyl)-: This compound shares the dichlorophenyl group but differs in its functional groups and overall reactivity.

    3,5-Dichloro-BODIPY dyes: These dyes have similar structural motifs but are used primarily for their fluorescent properties in bioanalytical applications.

Properties

Molecular Formula

C14H10Cl2N4O5

Molecular Weight

385.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H10Cl2N4O5/c1-17-13-9(5-8(19(22)23)6-12(13)20(24)25)14(21)18-7-2-3-10(15)11(16)4-7/h2-6,17H,1H3,(H,18,21)

InChI Key

HQRWBGJAKNWFPY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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